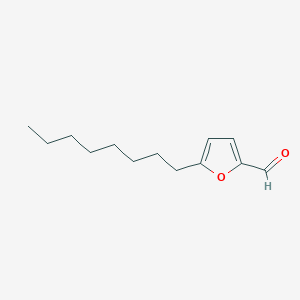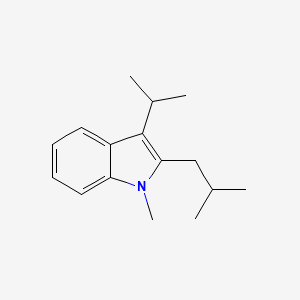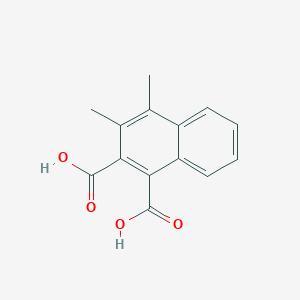
3,4-Dimethylnaphthalene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylnaphthalene-1,2-dicarboxylic acid: is an organic compound belonging to the class of dicarboxylic acids It features a naphthalene ring substituted with two methyl groups at the 3 and 4 positions and two carboxylic acid groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid typically involves the following steps:
Naphthalene Derivatization: Starting with naphthalene, methylation is carried out to introduce methyl groups at the 3 and 4 positions. This can be achieved using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: The methylated naphthalene is then subjected to oxidation to introduce carboxylic acid groups at the 1 and 2 positions. This can be done using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation Products: Quinones, carboxylated derivatives
Reduction Products: Alcohols
Substitution Products: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of aromatic dicarboxylic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals and therapeutic agents. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its dicarboxylic acid groups make it suitable for polymerization reactions.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid depends on its specific application. In general, the carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring can engage in π-π interactions, further affecting its behavior in various environments.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,2-dicarboxylic acid: Lacks the methyl groups at the 3 and 4 positions.
3,4-Dimethylnaphthalene: Lacks the carboxylic acid groups.
Phthalic acid: A simpler aromatic dicarboxylic acid with carboxylic groups at the 1 and 2 positions but without methyl groups.
Uniqueness: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid is unique due to the presence of both methyl groups and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
112124-71-7 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
3,4-dimethylnaphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-7-8(2)11(13(15)16)12(14(17)18)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
WTDBQJMMOXGIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


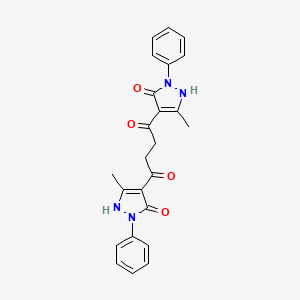
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
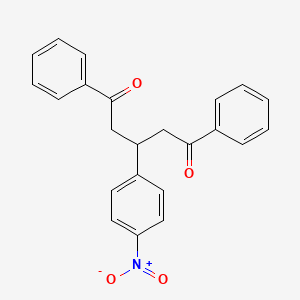

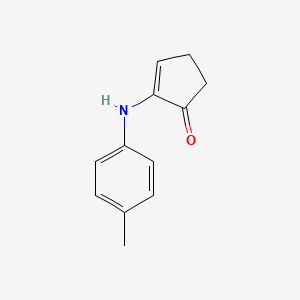
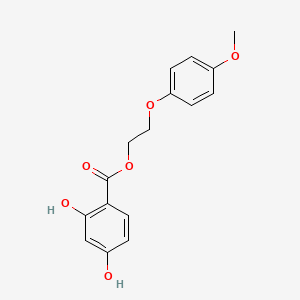
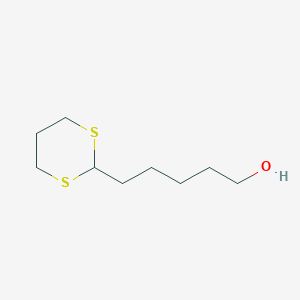
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
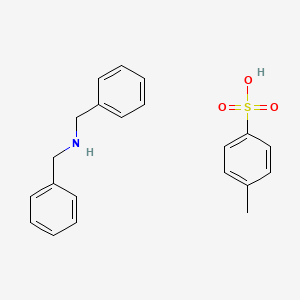
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)

